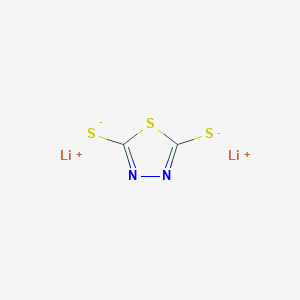

Dilithium;1,3,4-thiadiazole-2,5-dithiolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dilithium;1,3,4-thiadiazole-2,5-dithiolate (LITDS) is a compound that has received attention due to its unique properties and potential applications in scientific research. LITDS is a heterocyclic compound that contains two lithium ions and two sulfur atoms in its structure. It has been synthesized using various methods, including electrochemical and chemical methods.

Mechanism Of Action

The mechanism of action of Dilithium;1,3,4-thiadiazole-2,5-dithiolate is not fully understood. However, it is believed that the compound interacts with molecules in the surrounding environment, leading to changes in their electronic properties. This interaction may be due to the presence of the lithium ions in the structure of Dilithium;1,3,4-thiadiazole-2,5-dithiolate.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Dilithium;1,3,4-thiadiazole-2,5-dithiolate. However, it has been shown to have low toxicity, making it a potential candidate for use in biomedical applications. Dilithium;1,3,4-thiadiazole-2,5-dithiolate has also been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Dilithium;1,3,4-thiadiazole-2,5-dithiolate in lab experiments is its unique properties, which make it a potential candidate for use in various applications. However, one limitation is that the compound is highly reactive and can easily decompose in the presence of air or moisture. This requires careful handling and storage of the compound.

Future Directions

There are several potential future directions for research on Dilithium;1,3,4-thiadiazole-2,5-dithiolate. One area of interest is the development of Dilithium;1,3,4-thiadiazole-2,5-dithiolate-based materials for use in energy storage devices, such as batteries and supercapacitors. Another area of interest is the use of Dilithium;1,3,4-thiadiazole-2,5-dithiolate in organic reactions, such as catalysis and synthesis of new compounds. Additionally, further research is needed to fully understand the mechanism of action of Dilithium;1,3,4-thiadiazole-2,5-dithiolate and its potential applications in biomedical research.

Synthesis Methods

Dilithium;1,3,4-thiadiazole-2,5-dithiolate can be synthesized using various methods, including electrochemical and chemical methods. The electrochemical method involves the oxidation of thiolate anions in the presence of lithium cations. The chemical method involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with lithium hydroxide. Both methods have been used to successfully synthesize Dilithium;1,3,4-thiadiazole-2,5-dithiolate.

Scientific Research Applications

Dilithium;1,3,4-thiadiazole-2,5-dithiolate has been used in various scientific research applications, including as a catalyst for organic reactions, as a conductive material in batteries and electrochemical cells, and as a potential material for molecular electronics. Dilithium;1,3,4-thiadiazole-2,5-dithiolate has also been studied for its potential use in solar cells and as a sensor for detecting heavy metals in water.

properties

CAS RN |

140481-31-8 |

|---|---|

Product Name |

Dilithium;1,3,4-thiadiazole-2,5-dithiolate |

Molecular Formula |

C2Li2N2S3 |

Molecular Weight |

162.2 g/mol |

IUPAC Name |

dilithium;1,3,4-thiadiazole-2,5-dithiolate |

InChI |

InChI=1S/C2H2N2S3.2Li/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |

InChI Key |

XPODQBCMBLGPHE-UHFFFAOYSA-L |

SMILES |

[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |

Canonical SMILES |

[Li+].[Li+].C1(=NN=C(S1)[S-])[S-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)